REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.O.O.[Sn](Cl)Cl.[OH-].[K+]>C(O)C.Cl>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:18])=[CH:10][CH:11]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was accompanied by a violent reaction
|
Type
|
ADDITION
|
Details
|
After all had been added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed which
|
Type
|
FILTRATION
|
Details
|
was suction-filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered off
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The light yellow crystals which precipitated
|
Type
|
FILTRATION
|
Details
|
were suction-filtered off
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |